molecular formula C18H15BrO3 B3041618 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one CAS No. 331821-25-1

3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one

Cat. No.: B3041618
CAS No.: 331821-25-1
M. Wt: 359.2 g/mol
InChI Key: JWVZKZJNSRZZIY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group at the third position, an ethoxy group at the seventh position, and a methyl group at the fourth position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to cyclization to form the chromen-2-one core structure. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions to facilitate the substitution of the bromine atom.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under appropriate conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro, sulfonyl, or halogenated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the core structure and functional groups.

    7-(Diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one: A chromen-2-one derivative with different substituents, exhibiting unique biological activities.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group, studied for its anti-neurotoxic potential.

Uniqueness

3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)-7-ethoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-3-21-14-8-9-15-11(2)17(18(20)22-16(15)10-14)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVZKZJNSRZZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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